2-Amino-5-bromopyrazine

Corrosion Inhibition Electrochemistry Materials Science

Select ABP for optimal cross-coupling reactivity: bromine enables mild Suzuki conditions without amino protection, eliminating two synthetic steps vs protected analogs. Compared to chloro (low reactivity) and iodo (excessive reactivity/stability issues), ABP provides balanced performance for kinase inhibitor synthesis and corrosion inhibition formulations.

Molecular Formula C4H4BrN3
Molecular Weight 174.00 g/mol
CAS No. 59489-71-3
Cat. No. B017997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromopyrazine
CAS59489-71-3
Synonyms5-Bromo-2-pyrazinamine;  5-Bromopyrazin-2-ylamine;  5-Bromopyrazinamine;  5-Bromo-2-pyrazinamine;  5-Bromo-2-aminopyrazine;  _x000B_
Molecular FormulaC4H4BrN3
Molecular Weight174.00 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Br)N
InChIInChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
InChIKeyKRRTXVSBTPCDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromopyrazine (CAS 59489-71-3) as a Synthetic Intermediate for Kinase Inhibitors and Specialized Applications


2-Amino-5-bromopyrazine (CAS 59489-71-3), also known as 5-bromo-2-pyrazinamine, is a heterocyclic aromatic amine with the molecular formula C₄H₄BrN₃ and a molecular weight of 174.00 g/mol [1]. It features a pyrazine ring substituted with a primary amine group at the 2-position and a bromine atom at the 5-position [2]. This substitution pattern renders the compound a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other nitrogen-containing heterocycles [1]. The bromine atom serves as a key functional handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures without the need for protecting group strategies on the primary amine [3].

Why 2-Amino-5-bromopyrazine Is Not a Generic Substitute for Other 2-Aminopyrazine Halides


In-class substitution with other 2-aminopyrazine halides, such as 2-amino-5-chloropyrazine (CAS 33332-29-5) or 2-amino-3,5-dibromopyrazine (CAS 24241-18-7), is not viable due to distinct differences in reactivity, physical properties, and biological outcomes . The bromine atom at the 5-position provides an optimal balance of reactivity and stability for cross-coupling reactions compared to the less reactive chlorine analog [1]. While the dibromo analog offers two reactive sites, its synthesis is more complex and yields are typically lower, directly impacting procurement cost and availability [2]. Furthermore, the specific substitution pattern of 2-amino-5-bromopyrazine is critical for certain biological activities, such as its interaction with the GPR35 receptor, where bromine substitution is a key determinant of agonist potency [3].

Quantitative Differentiation of 2-Amino-5-bromopyrazine (59489-71-3) from In-Class Analogs


Superior Corrosion Inhibition Efficiency of 2-Amino-5-bromopyrazine (ABP) over 2-Aminopyrazine (AP)

In a direct comparative study, 2-amino-5-bromopyrazine (ABP) demonstrated consistently higher corrosion inhibition efficiency for cold rolled steel in 1.0 M HCl than its non-halogenated analog, 2-aminopyrazine (AP) [1]. The enhanced performance is attributed to the bromine substituent providing an additional adsorption center on the metal surface, as confirmed by both experimental and computational studies [1].

Corrosion Inhibition Electrochemistry Materials Science

Distinct GPR35 Agonist Activity of 2-Amino-5-bromopyrazine with Defined Potency

2-Amino-5-bromopyrazine has been identified as an agonist for the G-protein coupled receptor GPR35 [1]. Quantitative activity data from BindingDB shows an IC50 of 650 nM for induction of cell desensitization and an EC50 of 700 nM in a dynamic mass redistribution (DMR) assay, both in human HT-29 cells [1].

GPR35 GPCR Agonist Drug Discovery

Efficient and Scalable Synthetic Route to 2-Amino-5-bromopyrazine with High Yield

A high-yielding synthesis for 2-amino-5-bromopyrazine (3) has been reported, utilizing a modified bromination procedure from 2-aminopyrazine (1) [1]. This method represents a significant improvement over earlier syntheses, which achieved yields of only 36% [2].

Synthetic Chemistry Bromination Process Chemistry

Demonstrated Utility in Suzuki-Miyaura Cross-Coupling Without Amine Protection

2-Amino-5-bromopyrazine has been successfully employed as a substrate in Suzuki-Miyaura cross-coupling reactions with pyridylboronic acids without any protection of the primary amine group [1]. This characteristic is not universal among heteroaryl halides and significantly streamlines synthetic sequences, saving both time and resources.

Cross-Coupling Suzuki-Miyaura Organic Synthesis Medicinal Chemistry

Optimal Procurement Scenarios for 2-Amino-5-bromopyrazine (59489-71-3) Based on Verified Evidence


Synthesis of Kinase Inhibitor Libraries via Direct Suzuki-Miyaura Cross-Coupling

Procurement of 2-amino-5-bromopyrazine is strategically valuable for medicinal chemistry programs focused on kinase inhibitor development. Its demonstrated ability to undergo efficient Suzuki-Miyaura cross-coupling with pyridylboronic acids without amine protection (as confirmed by the synthesis of complex pyrazinopyridines) [1] allows for the rapid generation of diverse compound libraries. This reduces synthetic steps and accelerates lead optimization cycles, directly translating to faster project timelines and lower overall research costs.

Corrosion Inhibitor Formulations for Acidic Industrial Environments

For industrial chemists formulating corrosion inhibitors for steel pickling and acid cleaning processes, 2-amino-5-bromopyrazine offers a scientifically validated performance advantage. Direct comparative data confirms its corrosion inhibition efficiency for cold rolled steel in 1.0 M HCl is superior to that of the non-halogenated analog 2-aminopyrazine [2]. This justifies its selection over cheaper or more readily available alternatives for applications where maximum metal protection and minimized inhibitor usage are critical cost and performance drivers.

Chemical Biology Studies Targeting GPR35

Researchers investigating GPR35-mediated pathways in inflammation and metabolism will find 2-amino-5-bromopyrazine a valuable tool compound. Its validated activity as a GPR35 agonist, with defined EC50 (700 nM) and IC50 (650 nM) values in a human cell line [3], provides a clear, quantifiable starting point for target validation and drug discovery efforts. This data allows for direct comparison with other potential agonists and provides a benchmark for further structure-activity relationship (SAR) studies.

Process Chemistry Development Requiring a Cost-Effective, High-Yield Intermediate

When scaling up a synthesis that requires a 2-amino-5-bromopyrazine intermediate, procurement decisions should be informed by the compound's demonstrated synthetic accessibility. The established high-yield (81.5%) bromination route from inexpensive 2-aminopyrazine [4] ensures a reliable and cost-effective supply chain. This evidence of robust, scalable chemistry directly mitigates the risk of production bottlenecks and cost overruns associated with low-yielding or unreliable synthetic steps, making it a lower-risk choice for process R&D.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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